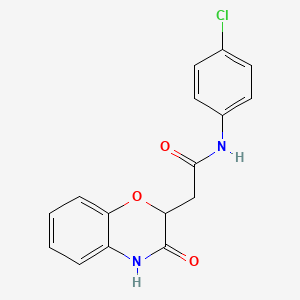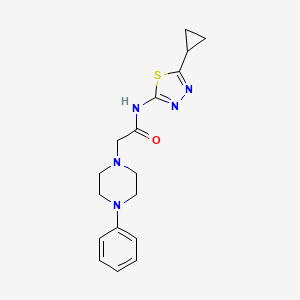![molecular formula C26H28N2O2 B4579325 4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)
4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, including those related to 4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide, often involves multiple steps including reactions such as substitution, reduction, and acylation. For instance, novel piperidine derivatives with anti-acetylcholinesterase activity were synthesized through a process involving the introduction of bulky moieties and various groups to the benzamide nitrogen atom, highlighting the importance of specific substituents in enhancing biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been elucidated using techniques such as IR, 1H-NMR, and EI-MS spectral data. These methods confirm the structural components and functional groups present in the molecules, which are critical for their pharmacological properties (Hussain et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives exhibit a range of chemical reactions, often influenced by the nature of substituents attached to the core structure. The reactivity can include interactions with various enzymes or receptors, depending on the targeted therapeutic application. For example, modifications to the piperidine and benzamide portions can significantly alter the compound's ability to inhibit specific enzymes, as demonstrated in studies exploring anti-acetylcholinesterase activity (Sugimoto et al., 1992).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystal structure, are essential for their application in drug formulation and chemical processes. These properties can be influenced by the molecular structure and the presence of specific functional groups. For instance, the synthesis and characterization processes often aim to identify compounds with desirable solubility and stability profiles for pharmaceutical applications (Nimbalkar et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for the practical application of piperidine derivatives. Studies often focus on optimizing these properties to enhance the compound's effectiveness as a therapeutic agent or in other chemical applications. For example, the ability of a compound to selectively bind to receptors or inhibit specific enzymes can be attributed to its chemical structure and the electronic properties of its functional groups (Wei et al., 2000).
Wissenschaftliche Forschungsanwendungen
Antithrombotic Properties
A study by de Candia et al. (2009) synthesized a series of benzyloxy anilides, investigating their in vitro effects as inhibitors of ADP-induced platelet aggregation and blood coagulation enzymes factor Xa (FXa) and thrombin (FIIa). This research highlighted the potential of specific isonipecotamide derivatives as promising leads for developing new dual-function antithrombotic drugs. Modifications to the benzyloxy group and the addition of fluorine on the phenyl ring significantly enhanced FXa potency and antiplatelet potency, demonstrating the therapeutic potential of these compounds in the prevention and treatment of thrombosis [M. de Candia et al., 2009].
Anti-Tubercular Activity
Nimbalkar et al. (2018) explored the anti-tubercular potential of novel 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives. These compounds exhibited promising in vitro activity against Mycobacterium tuberculosis, with most showing IC50 values of less than 1 µg/mL. Molecular docking studies suggested specific derivatives as the most active, providing a foundation for further development of anti-tubercular agents [U. Nimbalkar et al., 2018].
Serotonin Receptor Agonism
Sonda et al. (2004) synthesized a series of benzamide derivatives to evaluate their effect on gastrointestinal motility, identifying them as selective serotonin 4 receptor agonists. These compounds, including 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, demonstrated potential as novel prokinetic agents with reduced side effects, enhancing gastric emptying and increasing the frequency of defecation [S. Sonda et al., 2004].
Anticancer Applications
Research on benzamide derivatives and their metal complexes has shown promising antibacterial activity, with copper complexes exhibiting better activities than free ligands and standard antibiotics against certain bacteria. This indicates the potential of benzamide derivatives in developing new therapeutic agents with anticancer and antimicrobial properties [E. Khatiwora et al., 2013].
Eigenschaften
IUPAC Name |
4-phenylmethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c29-26(23-11-15-25(16-12-23)30-20-22-7-3-1-4-8-22)27-24-13-9-21(10-14-24)19-28-17-5-2-6-18-28/h1,3-4,7-16H,2,5-6,17-20H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPNUENSPBQCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthoyl]amino}benzoate](/img/structure/B4579250.png)
![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)
![ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4579256.png)
![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)
![5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4579286.png)
![1-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B4579288.png)
![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)



![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4579332.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)